

Technical Monograph: 2-Bromo-5-methoxybenzoyl Chloride

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Compound of Interest

Compound Name: *2-Bromo-5-methoxybenzoyl chloride*

CAS No.: 56658-04-9

Cat. No.: B1273091

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CAS Number: 56658-04-9 Document Type: Technical Reference Guide Version: 1.0

Part 1: Executive Summary & Identity

2-Bromo-5-methoxybenzoyl chloride is a specialized electrophilic building block widely utilized in the synthesis of pharmacophores, particularly substituted benzamides and benzophenones. Its structural duality—featuring a highly reactive acyl chloride moiety and an aryl bromide—allows for orthogonal functionalization. The acyl chloride facilitates rapid nucleophilic acyl substitution (amidation/esterification), while the aryl bromide serves as a handle for subsequent palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

This guide provides a rigorous examination of its physicochemical properties, synthetic production, and application in medicinal chemistry, grounded in field-proven protocols.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Property	Data	Note
CAS Number	56658-04-9	Primary Identifier
Molecular Formula	C ₈ H ₆ BrClO ₂	
Molecular Weight	249.49 g/mol	
Appearance	Pale yellow liquid or low-melting solid	Tends to solidify upon storage
Boiling Point	~110–115 °C (at reduced pressure)	Predicted; decomposes at high T
Density	1.598 ± 0.06 g/cm ³	High density due to Br/Cl content
Solubility	DCM, THF, Toluene, EtOAc	Reacts violently with water/alcohols
Stability	Moisture Sensitive	Hydrolyzes to parent acid

Part 2: Synthesis & Production Strategy

The industrial and laboratory-scale production of **2-bromo-5-methoxybenzoyl chloride** predominantly follows the Nucleophilic Acyl Substitution pathway, converting the parent carboxylic acid using inorganic acid chlorides.

Core Synthetic Pathway

The most robust method involves the reaction of 2-bromo-5-methoxybenzoic acid with thionyl chloride (SOCl₂). This route is preferred over oxalyl chloride for larger scales due to the formation of gaseous byproducts (SO₂ and HCl), which drive the reaction equilibrium forward (Le Chatelier's principle) and simplify purification.

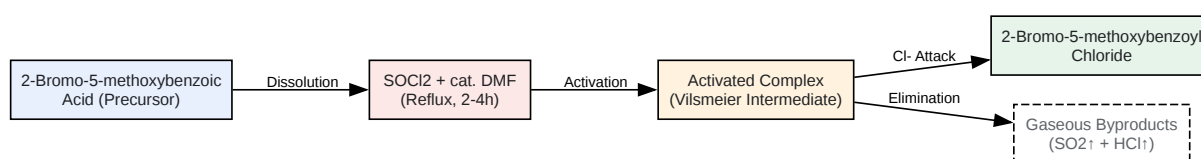
Mechanistic Insight

- **Activation:** The carboxylic acid creates a mixed anhydride intermediate with SOCl₂.
- **Substitution:** Chloride ion attacks the carbonyl carbon.

- Elimination: The intermediate collapses, expelling SO_2 and HCl to yield the acyl chloride.
- Catalysis: Dimethylformamide (DMF) is often added in catalytic amounts.[1] It reacts with SOCl_2 to form the Vilsmeier-Haack reagent (chloroiminium ion), which is a far more potent electrophile than SOCl_2 alone, significantly accelerating the reaction.

Visualization: Synthetic Workflow

The following diagram illustrates the conversion logic and critical process controls.



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Figure 1: Catalytic conversion of benzoic acid derivative to acid chloride via Thionyl Chloride/DMF.

Part 3: Experimental Protocols

Protocol A: Synthesis from 2-Bromo-5-methoxybenzoic Acid

Objective: produce high-purity acid chloride for immediate use.

Reagents:

- 2-Bromo-5-methoxybenzoic acid (1.0 eq)
- Thionyl Chloride (1.5 – 2.0 eq)[2]
- DMF (Catalytic, 2-3 drops)
- Solvent: Toluene (optional, for thermal control) or Neat.

Step-by-Step Methodology:

- Setup: Equip a dry round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or Ar line) to exclude atmospheric moisture.
- Charging: Add 2-bromo-5-methoxybenzoic acid. If using solvent, add anhydrous Toluene (3-5 volumes).
- Addition: Add Thionyl Chloride slowly via an addition funnel. Add catalytic DMF.^[1] Caution: Vigorous gas evolution (HCl/SO₂) will occur.^{[2][3]}
- Reaction: Heat the mixture to reflux (70–80°C). Maintain reflux until gas evolution ceases completely (typically 2–4 hours).
 - Validation: Monitor by TLC (convert an aliquot to methyl ester by quenching with MeOH) to ensure disappearance of the acid starting material.
- Work-up: Cool to room temperature. Remove excess SOCl₂ and solvent under reduced pressure (rotary evaporator) using a high-vacuum pump.
- Purification: The residue is typically a yellow oil/solid that is sufficiently pure for subsequent steps. If necessary, distill under high vacuum or recrystallize from dry hexane/DCM (if solid).

Protocol B: General Amidation (Benzamide Synthesis)

Objective: Coupling with a secondary amine (e.g., piperazine derivative).

Reagents:

- **2-Bromo-5-methoxybenzoyl chloride** (1.0 eq)^[4]
- Amine (1.0 – 1.1 eq)
- Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)
- Solvent: Anhydrous DCM or THF.

Methodology:

- Preparation: Dissolve the amine and base in anhydrous DCM at 0°C under inert atmosphere.
- Addition: Add a solution of **2-bromo-5-methoxybenzoyl chloride** in DCM dropwise to the amine mixture. Control exotherm to <5°C.
- Completion: Allow to warm to room temperature and stir for 1–2 hours.
- Validation: Quench a small aliquot; check by LC-MS for product mass (M+H).
- Isolation: Wash organic layer with 1N HCl (to remove unreacted amine), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

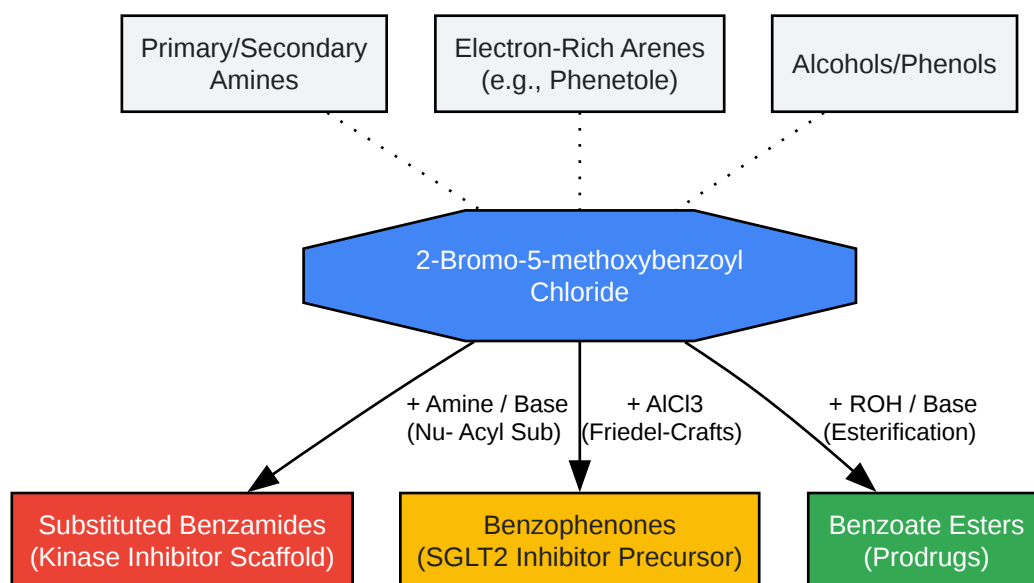
Part 4: Applications in Drug Discovery

This compound serves as a "linchpin" intermediate. The acyl chloride allows for the attachment of solubilizing groups or pharmacophores (via amidation), while the aryl bromide remains intact for late-stage diversification.

Key Reaction Pathways[14]

- Amidation: Formation of benzamides (common in antipsychotics and kinase inhibitors).
- Friedel-Crafts Acylation: Reaction with electron-rich arenes (e.g., phenetole) to form benzophenones (scaffolds for SGLT2 inhibitors).
- Reduction/Cyclization: Conversion to phthalides or isoindolinones.

Visualization: Reactivity Network



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Figure 2: Divergent synthesis pathways utilizing the electrophilic acyl chloride.

Part 5: Safety & Handling (SDS Summary)

- Hazards: Causes severe skin burns and eye damage (H314). Reacts violently with water (EUH014). Lachrymator.
- Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Keep tightly closed.
- Spill Response: Do not use water. Absorb with dry earth or sand. Neutralize with weak base if safe.

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